(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3O4/c28-22-8-13-26(35-17-19-6-3-5-18-4-1-2-7-25(18)19)20(15-22)14-21(16-29)27(32)30-23-9-11-24(12-10-23)31(33)34/h1-15H,17H2,(H,30,32)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUOXUFVNWKMT-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the enamide structure and the introduction of various functional groups such as bromine and nitro groups. The characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR | Identify functional groups |
| MS | Confirm molecular weight and purity |
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A study conducted on a series of substituted compounds revealed that certain derivatives exhibited potent antibacterial activity. The compounds were tested using the disc diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
In addition to antimicrobial effects, some derivatives of this compound have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of specific enzymes such as phospholipase A2, which plays a crucial role in inflammation.
Table 2: Anti-inflammatory Activity
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds within this class may inhibit enzymes that are critical for bacterial survival or inflammatory processes.
- Receptor Modulation : Some derivatives may act as modulators for receptors involved in pain and inflammation pathways.
Preparation Methods
Bromination of 2-(Naphthalen-1-ylmethoxy)Benzaldehyde
Electrophilic bromination introduces the bromo group at the para position relative to the methoxy group.
Method A (FeBr3-mediated bromination):
- Reagents: Bromine (Br2), iron(III) bromide (FeBr3)
- Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 h
- Yield: ~75%
Method B (Iron/Ammonium Chloride Reduction):
Etherification of 2-Hydroxybenzaldehyde
The naphthylmethoxy group is introduced via nucleophilic substitution:
- Reagents: 1-(Chloromethyl)naphthalene, potassium carbonate (K2CO3)
- Conditions: Dimethylformamide (DMF), 80°C, 6 h
- Yield: 85–90%
Synthesis of N-(4-Nitrophenyl)Cyanoacetamide
This intermediate is prepared via amidation of cyanoacetyl chloride with 4-nitroaniline:
- Reagents: Cyanoacetyl chloride, 4-nitroaniline
- Conditions: Tetrahydrofuran (THF), triethylamine (TEA), 0°C to room temperature, 4 h
- Yield: 78%
Knoevenagel Condensation to Form the Propenamide Core
The α,β-unsaturated enamide is synthesized via base-catalyzed condensation:
Method A (Piperidine Catalyst):
- Reagents: 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde, N-(4-nitrophenyl)cyanoacetamide
- Conditions: Ethanol, piperidine, reflux, 8 h
- Yield: 65%
- Stereoselectivity: E-isomer favored (>95%) due to thermodynamic control
Method B (Ammonium Acetate Catalyst):
Alternative Synthetic Routes
Wittig Reaction Approach
A phosphonium ylide is used to form the double bond:
Coupling via EDCl/HOBt
For late-stage amidation:
- Reagents: 3-[5-Bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enoic acid, 4-nitroaniline
- Conditions: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), DCM, 24 h
- Yield: 72%
Optimization Challenges and Solutions
Data Tables
Table 1: Bromination Methods Comparison
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| A | Br2, FeBr3 | DCM | 0–25 | 75 |
| B | Fe, NH4Cl | MeOH/H2O | 95 | 92 |
Table 2: Knoevenagel Condensation Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | EtOH | 8 | 65 |
| NH4OAc | AcOH | 6 | 70 |
Q & A
How can researchers optimize the synthesis of (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide?
Basic Research Question
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance reaction rates and yield, as demonstrated in analogous enamide syntheses .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and side-product suppression .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from intermediates.
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the (E)-configuration of the propenamide group and substituent positions. For example, the cyano group ( ~110–120 ppm in -NMR) and naphthalene protons ( 7.2–8.5 ppm in -NMR) are critical markers .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula accuracy, particularly for bromine (isotopic pattern) and nitro groups .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can computational modeling predict the compound’s reactivity or biological interactions?
Basic Research Question
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or receptors). The cyano and nitro groups may act as hydrogen-bond acceptors, influencing binding affinity .
- DFT Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction pathway predictions .
How can researchers resolve contradictions in biological activity data for this compound?
Advanced Research Question
Methodological Answer:
- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Structural Analog Comparison : Compare activity with analogs (e.g., halogen or nitro-substituted derivatives) to isolate functional group contributions .
What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Advanced Research Question
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures may improve crystal quality. The bromine atom enhances X-ray scattering but may introduce disorder in the naphthalene moiety .
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible groups (e.g., methoxy substituents). ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .
How do hydrogen-bonding patterns influence the compound’s solid-state properties?
Advanced Research Question
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., ) and identify supramolecular motifs (e.g., dimers or chains) .
- Thermal Analysis : Correlate melting points (DSC/TGA) with hydrogen-bond network stability. Stronger networks often result in higher thermal stability .
What strategies ensure compound stability during biological assays?
Advanced Research Question
Methodological Answer:
- Solubility Optimization : Use DMSO stock solutions (<10% v/v in buffer) to prevent aggregation. Pre-test stability via LC-MS over 24–48 hours .
- Light Sensitivity : Store in amber vials if nitro groups are prone to photodegradation .
How can researchers investigate interactions with multiple biological targets?
Advanced Research Question
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
- Kinase Panel Screens : Test against panels of 50–100 kinases to map selectivity, leveraging the compound’s cyano group as a ATP-binding site competitor .
What methods detect and quantify synthetic impurities in this compound?
Advanced Research Question
Methodological Answer:
- HPLC-MS/MS : Identify impurities at 0.1% levels by comparing retention times and fragmentation patterns with synthetic intermediates .
- NMR Spike-in Experiments : Add known impurities (e.g., brominated byproducts) to quantify via integration of diagnostic peaks .
How can synergistic effects with other bioactive compounds be systematically studied?
Advanced Research Question
Methodological Answer:
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for synergy/antagonism .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on cells treated with the compound alone vs. combinations to identify pathway crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
